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molecular formula C9H14O B2479941 Spiro[2.6]nonan-4-one CAS No. 5743-85-1

Spiro[2.6]nonan-4-one

Cat. No. B2479941
M. Wt: 138.21
InChI Key: IARUQYVDPDQGHY-UHFFFAOYSA-N
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Patent
US08299296B2

Procedure details

To a suspension of potassium tert-butoxide (3.48 g) in tert-butanol (32 mL) was added cycloheptanone (1.9 mL) while stirring under nitrogen atmosphere, followed by stirring the mixture at room temperature for 0.5 hour. Then, to the reaction mixture was added (2-chloroethyl)-dimethylsulfonium iodide (3.7 g) in eight portions over 1.6 hours, followed by stirring the mixture at room temperature for 16.5 hours. To the reaction mixture was added water, followed by extraction with diethyl ether. The organic layer was washed with saturated brine, dried and concentrated. The residue was purified by column chromatography on silica gel (diethyl ether:hexane (volume ratio)=1:15) to give spiro[2.6]nonan-4-one (1.40 g).
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])C.[K+].[C:7]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[I-].ClCC[S+](C)C.O>C(O)(C)(C)C>[CH2:1]1[C:8]2([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:7]2=[O:14])[CH2:2]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C1(CCCCCC1)=O
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
[I-].ClCC[S+](C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring the mixture at room temperature for 0.5 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
by stirring the mixture at room temperature for 16.5 hours
Duration
16.5 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (diethyl ether:hexane (volume ratio)=1:15)

Outcomes

Product
Name
Type
product
Smiles
C1CC12C(CCCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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